

Application Notes and Protocols for PKUMDL-WQ-2201 Administration in Xenograft Models

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Compound of Interest

Compound Name: PKUMDL-WQ-2201

Cat. No.: B1678510

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Introduction

PKUMDL-WQ-2201 is a novel, non-NAD⁺-competing allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. [1][2] This pathway is often upregulated in various cancers to support rapid cell growth and proliferation. **PKUMDL-WQ-2201** has demonstrated selective inhibition of de novo serine synthesis in cancer cells and has shown significant anti-tumor activity in preclinical xenograft models, particularly those with PHGDH amplification. [2][3] These notes provide detailed protocols for the in vivo administration of **PKUMDL-WQ-2201** in xenograft mouse models based on published studies.

Mechanism of Action

PKUMDL-WQ-2201 exerts its anti-tumor effects by inhibiting PHGDH, which catalyzes the conversion of 3-phosphoglycerate (a glycolytic intermediate) to 3-phosphohydroxypyruvate. This is the initial and rate-limiting step in the synthesis of L-serine. By blocking this step, **PKUMDL-WQ-2201** depletes the intracellular pool of serine, which is crucial for the synthesis of proteins, nucleotides, and other essential biomolecules, thereby impeding cancer cell proliferation.

Data Presentation

In Vivo Efficacy of PKUMDL-WQ-2201 in a Breast Cancer Xenograft Model

The following table summarizes the key parameters and outcomes of a representative in vivo study of **PKUMDL-WQ-2201** in an MDA-MB-468 triple-negative breast cancer xenograft model.

Parameter	Vehicle Control	PKUMDL-WQ-2201
Animal Model	NOD.CB17 Scid/J Mice	NOD.CB17 Scid/J Mice
Cell Line	MDA-MB-468	MDA-MB-468
Compound	Vehicle (10% DMSO, 20% Cremophor EL, 70% PBS)	PKUMDL-WQ-2201
Dosage	-	20 mg/kg
Administration Route	Intraperitoneal (i.p.)	Intraperitoneal (i.p.)
Frequency	Once daily	Once daily
Duration	30 days	30 days
Outcome	Progressive tumor growth	Substantial inhibition of tumor growth
Tolerance	Normal body weight maintained	Normal body weight maintained

Note: This data is based on the findings reported by Wang et al. While the study demonstrated substantial inhibitory effects, specific tumor volume measurements were presented graphically. The treatment was well-tolerated, with no significant impact on the body weight of the mice.

Experimental Protocols

Preparation of PKUMDL-WQ-2201 for In Vivo Administration

Materials:

- **PKUMDL-WQ-2201** powder

- Dimethyl sulfoxide (DMSO)
- Cremophor EL (polyoxyethylated castor oil)
- Phosphate-buffered saline (PBS), sterile
- Sterile, light-protected microcentrifuge tubes or vials
- Pipettes and sterile, filtered pipette tips

Protocol:

- Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 20% Cremophor EL, and 70% PBS.
 - For 1 ml of vehicle: Mix 100 µl of DMSO, 200 µl of Cremophor EL, and 700 µl of sterile PBS.
 - Vortex or sonicate briefly to ensure a homogenous solution.
- **PKUMDL-WQ-2201** Reconstitution:
 - Weigh the required amount of **PKUMDL-WQ-2201** powder based on the desired concentration and the total volume to be prepared.
 - For a 20 mg/kg dose in a 20g mouse (assuming an injection volume of 100 µl), the concentration would be 4 mg/ml.
 - Initially, dissolve the **PKUMDL-WQ-2201** powder in the DMSO component of the vehicle.
 - Gradually add the Cremophor EL and then the PBS, vortexing between each addition to ensure complete dissolution.
- Storage: The prepared solution should be protected from light and can be stored at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations. It is advisable to prepare the solution fresh for each set of experiments.

MDA-MB-468 Xenograft Model and PKUMDL-WQ-2201 Administration

Materials:

- MDA-MB-468 breast cancer cells
- Female NOD.CB17 Scid/J mice (6-8 weeks old)
- Cell culture medium (e.g., DMEM) with supplements
- Matrigel (optional, for enhancing tumor take rate)
- Trypsin-EDTA
- Sterile PBS
- Syringes (1 ml) and needles (27-30 gauge)
- Calipers for tumor measurement
- Animal scale for body weight monitoring
- Prepared **PKUMDL-WQ-2201** solution and vehicle control

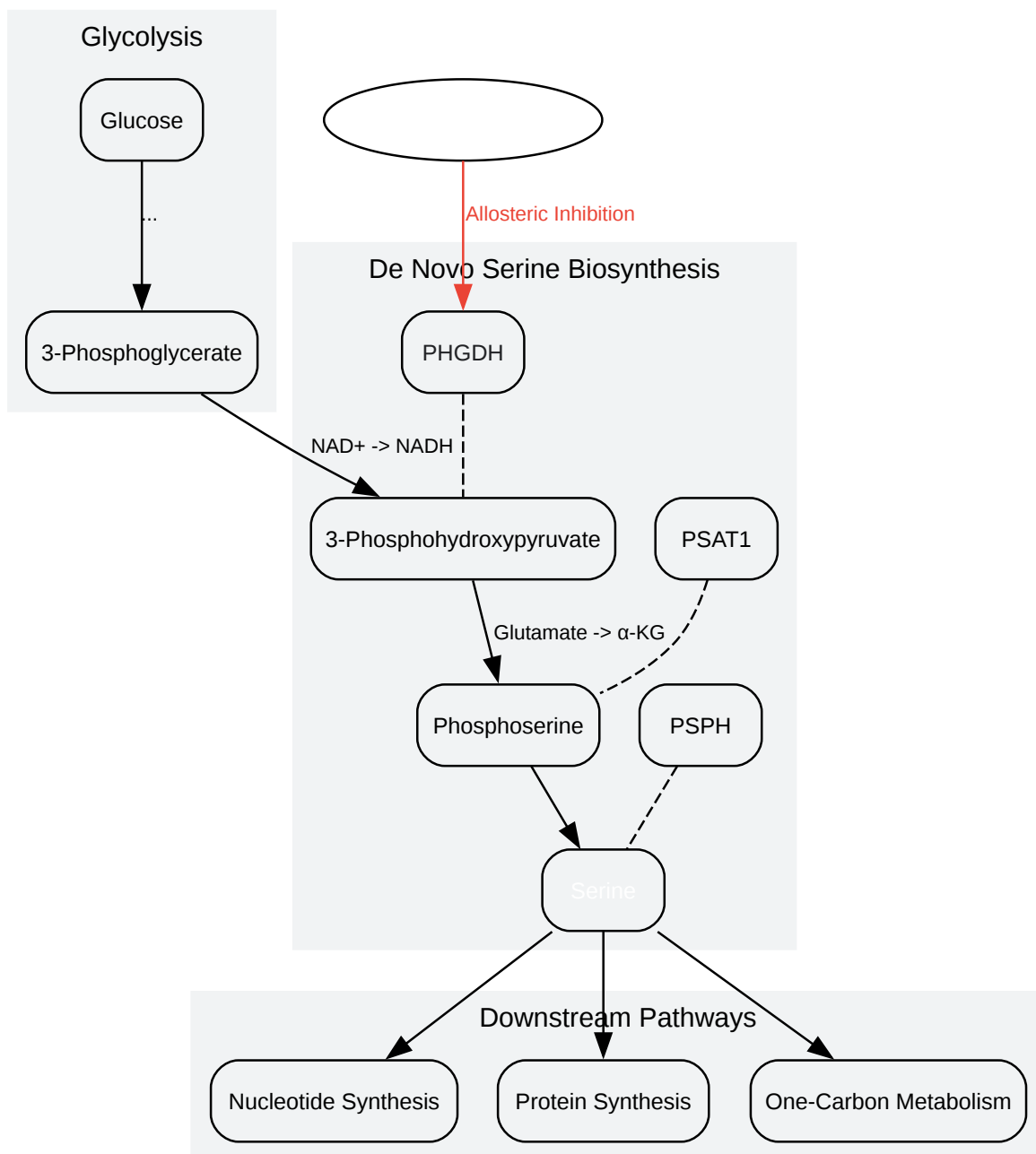
Protocol:

- Cell Culture: Culture MDA-MB-468 cells in appropriate media until they reach 80-90% confluency.
- Cell Preparation for Injection:
 - Harvest the cells using trypsin-EDTA and wash them with sterile PBS.
 - Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2×10^6 cells/ml.
- Tumor Cell Implantation:

- Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
- Inject 100 μ l of the cell suspension (containing 2×10^5 cells) into the fourth mammary fat pad of each mouse.^[2]
- Tumor Growth Monitoring:
 - Allow the tumors to establish and grow. Monitor the mice regularly for tumor appearance.
 - Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups ($n \geq 5$ per group).
 - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Width}^2 \times \text{Length}) / 2$.
 - Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
- Drug Administration:
 - Administer **PKUMDL-WQ-2201** (20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily.^[2]
 - Continue the treatment for the planned duration (e.g., 30 days).
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice according to IACUC guidelines.
 - Excise the tumors and measure their final weight and volume.
 - Process tumors for further analysis (e.g., histology, biomarker analysis) as required.
 - Compare the tumor growth curves and final tumor sizes between the treated and control groups to evaluate the efficacy of **PKUMDL-WQ-2201**.

Visualizations

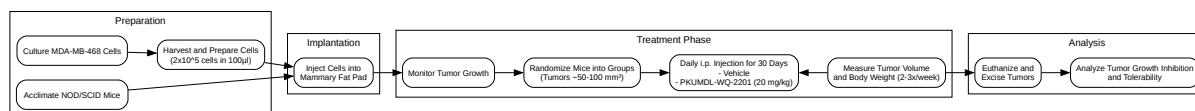
Signaling Pathway Diagram



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Caption: Inhibition of the de novo serine biosynthesis pathway by **PKUMDL-WQ-2201**.

Experimental Workflow Diagram



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Caption: Workflow for assessing **PKUMDL-WQ-2201** efficacy in a xenograft model.

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